molecular formula C8H12N2O3 B3052967 1-Butyl-1,3-diazinane-2,4,6-trione CAS No. 49589-33-5

1-Butyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3052967
CAS No.: 49589-33-5
M. Wt: 184.19 g/mol
InChI Key: HBJDKUILXQYCHV-UHFFFAOYSA-N
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Description

1-Butyl-1,3-diazinane-2,4,6-trione is a chemical compound belonging to the class of diazinanes, which are nitrogen-containing heterocycles. This compound is characterized by a six-membered ring structure with two nitrogen atoms and three carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-diazinane-2,4,6-trione can be synthesized through several synthetic routes. One common method involves the reaction of butylamine with malonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced technologies and equipment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Butyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-butyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to potentiate GABA-A receptors and inhibit receptors for neuronal acetylcholine and kainate. This results in the modulation of neurotransmitter activity, leading to its sedative and hypnotic effects .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1,3-diazinane-2,4,6-trione is unique due to its specific ring structure and the presence of three carbonyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-butyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-3-4-10-7(12)5-6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJDKUILXQYCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406094
Record name SBB038952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49589-33-5
Record name SBB038952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 23 g (1 g-atom) sodium metal in 500 ml absolute ethanol were added at room temperature 35 g (0.3 mole) butyl-urea and 48 g (0.3 mole) malonic acid-diethylester. The alcohol was then distilled off in an oil bath held at 120°C and the residue maintained at this temperature for about 16 hours. The residue was then cooled and dissolved in about 300 ml water, stirred with activated carbon and the solution filtered. The clear filtrate was acidified by the addition of concentrated hydrochloric acid to produce 38 g 1-butyl-barbituric acid, representing a yield of 68%. The substance had, after recrystallization from benzene, a melting point of 107°-108°C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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